N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Agents
- Application : Research has explored derivatives of N-(pyridin-4-yl)-(indol-3-yl)acetamides, including structures similar to the specified compound, for their antiallergic properties. Specifically, these compounds have shown significant potency as antiallergic agents in various assays. One such compound demonstrated 406-fold more potency than astemizole in an ovalbumin-induced histamine release assay, indicating its potential as a powerful antiallergic agent (Menciu et al., 1999).
Molecular Imprinted Polymers
- Application : The compound has been used in the enhancement of molecular imprinted polymers as organic fillers on bagasse cellulose fibers. This application involves a reaction with ethyl cyanoacetate, showing potential for biological evaluation and computational calculations (Fahim & Abu-El Magd, 2021).
Antioxidant Properties
- Application : Indole acetamide derivatives, which include structures similar to the compound , have been synthesized and evaluated for their antioxidant activity. These compounds showed considerable antioxidant activity in methods like ferric reducing antioxidant power (FRAP) and diphenyl-2-picrylhydrazyl (DPPH) methods, suggesting their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
Antitumor Activity
- Application : Similar compounds have been studied for their potential antitumor activity. N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, a compound sharing a pyrimidine moiety with the specified compound, showed significant potency against tumor cells in culture, indicating its potential in antitumor applications (Gangjee et al., 2000).
Dual Inhibitors
- Application : Research on compounds with a structure similar to the specified compound includes their synthesis as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have been evaluated as antitumor agents, showcasing their significance in cancer research (Gangjee et al., 2009).
Antimicrobial and Anticancer Evaluation
- Application : Certain derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential. This includes a focus on their activity against bacterial strains and colon cancer cell lines, emphasizing the breadth of their potential applications in antimicrobial and anticancer research (Sharma et al., 2012).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-13(16(23)21-17(24)20-10)8-15(22)18-7-6-11-9-19-14-5-3-2-4-12(11)14/h2-5,9,19H,6-8H2,1H3,(H,18,22)(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERPQCQHKXKRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
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